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Compound of Interest

5-(4-Hydroxypiperidino)-2-
Compound Name:
thiophenecarbaldehyde

Cat. No. B152608

For Immediate Release

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(4-
Hydroxypiperidino)-2-thiophenecarbaldehyde, a compound of interest for researchers,
scientists, and drug development professionals. Due to the absence of published experimental
mass spectra for this specific molecule, this document presents a theoretical fragmentation
pattern based on established principles of mass spectrometry and the known behavior of its
constituent chemical moieties.

Compound Overview

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde possesses a molecular formula of
C10H13NO2S and a molecular weight of approximately 211.28 g/mol .[1][2][3][4] Its structure,
featuring a thiophenecarbaldehyde core linked to a 4-hydroxypiperidine group, suggests a rich
fragmentation pattern under mass spectrometric analysis. The exact mass of the molecule is
211.0670 g/mol .[4]

Proposed Fragmentation Pathway

The proposed fragmentation pathway for 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
under electron ionization (EIl) is initiated by the formation of the molecular ion [M]*e at m/z 211.
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Subsequent fragmentation is likely to proceed through several key pathways, primarily
involving the piperidine ring and the bond connecting it to the thiophene ring.

A primary fragmentation event is anticipated to be the alpha-cleavage adjacent to the nitrogen
atom of the piperidine ring, leading to the loss of a CaHsNOe radical and formation of a stable
cation. Another significant fragmentation pathway likely involves the cleavage of the C-N bond
between the thiophene and piperidine rings. Further fragmentation of the resulting ions can
also be expected.

Quantitative Data Summary

The following table summarizes the proposed major ions and their corresponding mass-to-
charge ratios (m/z) for the mass spectrometry analysis of 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde. The relative abundance is a theoretical estimation.

Relative
lon Proposed Structure m/z (Theoretical) Abundance
(Estimated)

[M]*e Molecular lon 211 Moderate
[M-H]* 210 Low

[M-CHOJ* 182 Low

[M-CaHsNOJ* 126 High

[CsH20S-CHOJ* 111 Moderate

[CsH10NOJ* 100 High

[CsHsN]* 82 Moderate

Visualization of Proposed Fragmentation Pathway

The logical relationship of the proposed fragmentation pathway is depicted in the following
diagram:
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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following is a general experimental protocol for the mass spectrometry analysis of 5-(4-
Hydroxypiperidino)-2-thiophenecarbaldehyde.

5.1. Sample Preparation

» Standard Solution Preparation: Prepare a stock solution of 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde at a concentration of 1 mg/mL in a suitable solvent such as
methanol or acetonitrile.

o Working Solution: Dilute the stock solution with the same solvent to a final concentration of
10 pg/mL for direct infusion analysis or 1 pug/mL for LC-MS analysis.

5.2. Instrumentation and Parameters

e Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

« lonization Source: Electron lonization (El) or Electrospray lonization (ESI) can be used. ESI
is generally preferred for its soft ionization, which helps in preserving the molecular ion.

o ESI Positive Mode Parameters:

= Capillary Voltage: 3.5 kV
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Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 600 L/h

o Mass Analyzer:

o Scan Range: m/z 50-500

o Acquisition Mode: Full scan and product ion scan (MS/MS) modes.

o Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be
applied to induce fragmentation and observe a range of fragment ions.

5.3. Data Acquisition and Analysis

» Direct Infusion: Introduce the working solution directly into the ion source at a flow rate of 5-
10 pL/min.

o LC-MS Analysis (Optional): For analysis of complex mixtures, an upstream liquid
chromatography separation can be employed.

o

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 um particle size).

Mobile Phase A: 0.1% formic acid in water.

[e]

Mobile Phase B: 0.1% formic acid in acetonitrile.

o

[¢]

Gradient: A suitable gradient from 5% to 95% B over several minutes.

Flow Rate: 0.3 mL/min.

[¢]

o Data Processing: Process the acquired data using the instrument's software to identify the
molecular ion and major fragment ions. Compare the experimental m/z values with the
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theoretical values to confirm the proposed fragmentation pathway.

Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometry analysis of
the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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